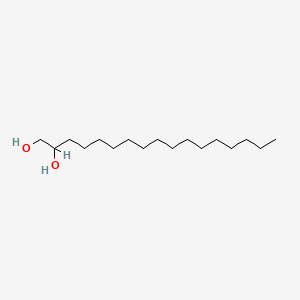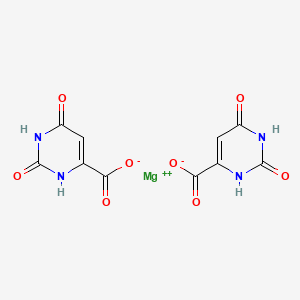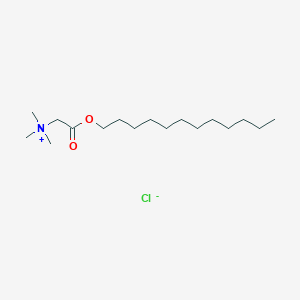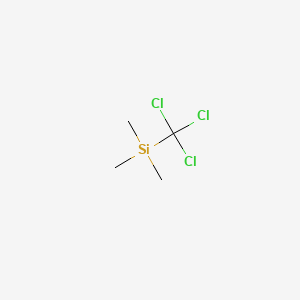
Trimethyl(trichloromethyl)silane
Overview
Description
Trimethyl(trichloromethyl)silane is a chemical compound with the CAS Number: 5936-98-1 . It has a molecular weight of 191.56 and its IUPAC name is trimethyl(trichloromethyl)silane . It is typically stored at room temperature .
Synthesis Analysis
A scalable procedure for the synthesis of TMS-protected-2,2,2-trichloromethylcarbinols and 2,2,2-trichloromethylcarbinols employs an in situ generation and reaction of trimethyl(trichloromethyl)silane . This procedure avoids the exposure of the carbonyl compounds to the strongly basic conditions typically used for this transformation and also avoids isolation of the difficult-to-handle CCl3-TMS .
Molecular Structure Analysis
The InChI code for Trimethyl(trichloromethyl)silane is 1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 . The 3D chemical structure of trimethyl(trichloromethyl)silane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Trimethyl(trichloromethyl)silane is used in the synthesis of 2,2,2-Trichloromethylcarbinols . The Si-H bond in Trimethylsilane, a related compound, is reactive .
Physical And Chemical Properties Analysis
Trimethyl(trichloromethyl)silane has a melting point of 129-132°C . It is typically in powder form .
Scientific Research Applications
Synthesis of 2,2,2-Trichloromethylcarbinols
Trimethyl(trichloromethyl)silane is used in the synthesis of 2,2,2-Trichloromethylcarbinols . This process involves a one-pot in-situ formation and reaction of Trimethyl(trichloromethyl)silane .
TMS-Protected-2,2,2-Trichloromethylcarbinols
A scalable procedure for the synthesis of TMS-protected-2,2,2-trichloromethylcarbinols employs an in-situ generation and reaction of trimethyl(trichloromethyl)silane . This procedure avoids the exposure of the carbonyl compounds to the strongly basic conditions typically used for this transformation .
Avoiding Isolation of CCl3-TMS
The in-situ generation and reaction of trimethyl(trichloromethyl)silane also avoid isolation of the difficult-to-handle CCl3-TMS . This makes the process safer and more efficient .
Pharmaceutical Research
Trimethyl(trichloromethyl)silane is used in pharmaceutical research. For example, it has been used in research at Pfizer Global Research and Development .
Safety And Hazards
Trimethyl(trichloromethyl)silane is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Relevant Papers
Relevant papers related to Trimethyl(trichloromethyl)silane can be found at Sigma-Aldrich .
properties
IUPAC Name |
trimethyl(trichloromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRPXAFGRVSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391896 | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(trichloromethyl)silane | |
CAS RN |
5936-98-1 | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl(trichloromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

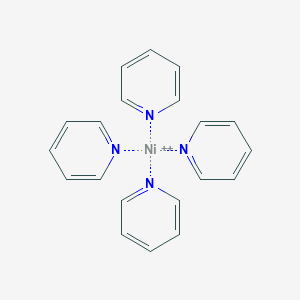
![2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1229118.png)

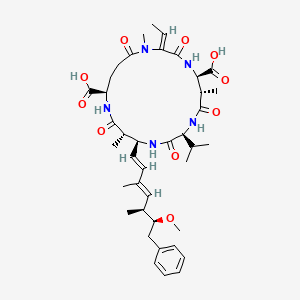
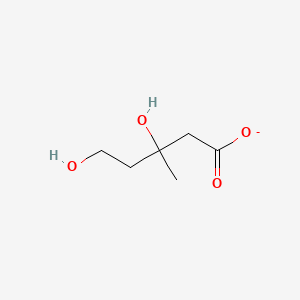
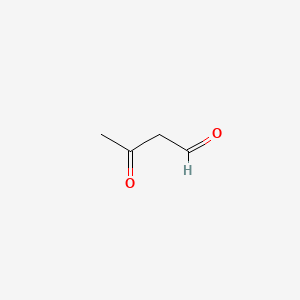
![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
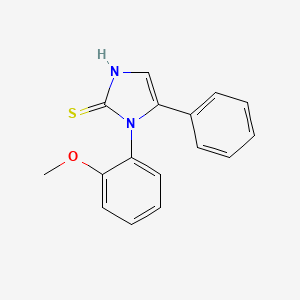
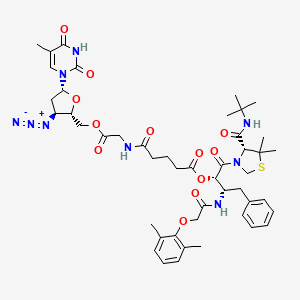
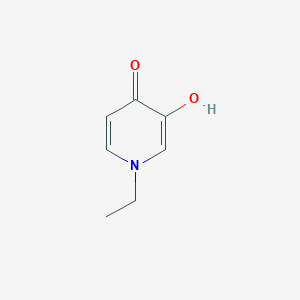
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
